molecular formula C25H28N4O2 B3203184 1-(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1021229-89-9

1-(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B3203184
CAS No.: 1021229-89-9
M. Wt: 416.5 g/mol
InChI Key: ZZBVMTOQKDIHSL-UHFFFAOYSA-N
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Description

This compound belongs to the arylpiperazine class, characterized by a piperazine core substituted with a 6-(2-methoxyphenyl)pyridazin-3-yl group and a 4-phenylbutan-1-one moiety. The pyridazine ring introduces a planar heterocyclic system, while the methoxy group at the 2-position of the phenyl ring may influence electronic properties and binding interactions.

Properties

IUPAC Name

1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-31-23-12-6-5-11-21(23)22-14-15-24(27-26-22)28-16-18-29(19-17-28)25(30)13-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-12,14-15H,7,10,13,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBVMTOQKDIHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic derivative with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

C25H34N6O\text{C}_{25}\text{H}_{34}\text{N}_{6}\text{O}

This structure features a piperazine ring, a pyridazine moiety, and a methoxyphenyl substituent, which are critical for its biological activity.

Research indicates that compounds similar to This compound may interact with various biological pathways:

  • Antitrypanosomal Activity : Studies have shown that related compounds exhibit significant antitrypanosomal effects against Trypanosoma brucei, with IC50 values indicating potent activity. For instance, one analog demonstrated an IC50 of 0.38 μM, highlighting the potential for this class of compounds in treating trypanosomiasis .
  • Cytotoxicity Profiles : In vitro assessments reveal that many derivatives maintain low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic index. For example, while some compounds showed IC50 values in the micromolar range against trypanosomes, they remained non-toxic to L6 cells at concentrations exceeding 100 μM .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

CompoundTarget OrganismIC50 (μM)CC50 (μM)Selectivity Ratio
Compound 13Trypanosoma brucei0.382360
Compound 2Trypanosoma brucei19.6>100-
Compound 5Trypanosoma brucei8.0>100-
Compound 14Trypanosoma brucei2.0>100-

Antitrypanosomal Efficacy

A notable study focused on the antitrypanosomal properties of compounds derived from the pyridazine and piperazine frameworks. The researchers synthesized several analogs and evaluated their efficacy against Trypanosoma brucei. Among them, compound 13 showed remarkable selectivity and potency, suggesting that structural modifications could enhance therapeutic effects while minimizing toxicity .

ADME-Tox Profiling

In silico analyses using ADME-Tox prediction tools indicated that compound 13 possesses favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibited satisfactory physicochemical properties conducive to drug development, thus warranting further investigation into its pharmacokinetic behavior .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural distinctions from analogs include:

  • Piperazine substituent : A pyridazine ring fused with a 2-methoxyphenyl group, differing from pyridine (MK45), phenyl (MK38), or trifluoromethylphenyl (MK69) substituents.
  • Butanone substituent: A 4-phenyl group, contrasting with thiophene (MK38, MK45) or pyrazole (MK69) moieties in analogs.
  • Electronic effects : The 2-methoxy group is electron-donating, whereas analogs feature electron-withdrawing groups (e.g., chloro, trifluoromethyl) or neutral aromatic systems (thiophene) .

Tabulated Comparative Analysis

Compound Name Piperazine Substituent Butanone Substituent Key Features Synthesis Method Reference
Target Compound 6-(2-Methoxyphenyl)pyridazin-3-yl 4-phenyl Pyridazine, methoxy group Likely acid coupling -
MK38 (RTC162) 4-phenylpiperazin-1-yl 4-(thiophen-2-yl) Phenyl, thiophene Arylpiperazine-acid coupling
MK45 (RTC6) 3-chloro-5-(trifluoromethyl)pyridin-2-yl 4-(thiophen-2-yl) Chloro, CF₃, pyridine Coupling reaction
MK69 (RTC193) 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl 4-(1H-pyrazol-4-yl) Trifluoromethyl, pyrazole Acid derivative coupling

Discussion of Research Findings

  • Structural Implications : The pyridazine ring in the target compound may enhance π-π stacking interactions compared to pyridine or phenyl analogs. The methoxy group could improve solubility relative to halogen/CF₃-containing analogs .
  • Synthetic Robustness : Coupling methods used for analogs (e.g., MK38, MK69) are adaptable for the target compound, though yields may vary due to steric/electronic effects of the pyridazine system .
  • Characterization Tools : Structural confirmation of analogs relied on X-ray crystallography (via SHELX ) and NMR, suggesting similar approaches for the target compound. The CCP4 suite may aid in macromolecular applications if extended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

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